6-Fluoro-2-hydroxyquinoline-4-carboxylic acid
Description
6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (CAS: 607-40-9) is a heterocyclic compound featuring a quinoline backbone substituted with a fluorine atom at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₀H₆FNO₃, with a molecular weight of 207.16 g/mol .
Properties
IUPAC Name |
6-fluoro-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWTUAHUOKMKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611445 | |
| Record name | 6-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-40-9 | |
| Record name | 6-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-2-hydroxyquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isatin derivatives with phenyl acetic acid in the presence of sodium acetate as a catalyst . Another approach involves the treatment of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group at position 4 undergoes decarboxylation under thermal or catalytic conditions, yielding 6-fluoro-2-phenyl-3-(substituted amino)-keto-quinolines. This reaction is critical for generating derivatives with modified bioactivity profiles.
Conditions :
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Thermal decarboxylation at elevated temperatures (150–200°C).
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Catalytic decarboxylation using transition-metal catalysts.
Products :
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6-Fluoro-2-phenylquinoline derivatives : Retain fluorine and hydroxyl groups while eliminating CO₂ .
Esterification and Amide Formation
The carboxylic acid group participates in esterification and amide-coupling reactions, enabling modifications for drug design.
Esterification
Reagents : Methanol or ethanol with acid catalysis (e.g., H₂SO₄).
Conditions : Reflux at 60–80°C for 6–12 hours.
Products :
Amide Formation
Reagents : Amines with coupling agents (EDC, HOBt).
Conditions : Room temperature in DMF.
Products :
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6-Fluoro-2-hydroxyquinoline-4-carboxamides : Retain fluorine and hydroxyl groups while introducing diverse amine substituents .
Substitution at the Hydroxyl Group
The hydroxyl group at position 2 undergoes alkylation or aralkylation to form ether derivatives.
Reagents :
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Alkyl halides (e.g., methyl iodide) or aralkyl halides.
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Base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).
Conditions :
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60–80°C for 8–24 hours.
Products :
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2-Alkoxy/aralkoxy-6-fluoroquinoline-4-carboxylic acids : Ether derivatives with enhanced lipophilicity .
Fluorine Substitution Reactions
The fluorine atom at position 6 can be replaced under nucleophilic aromatic substitution (SNAr) conditions.
Reagents :
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Nucleophiles (e.g., amines, thiols).
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Catalytic base (e.g., NaOH, KOH).
Conditions :
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80–120°C in DMSO or DMF.
Products :
Oxidation and Reduction
The quinoline ring and functional groups participate in redox reactions.
Oxidation
Reagents : KMnO₄ or CrO₃ in acidic conditions.
Products :
Reduction
Reagents : NaBH₄ or LiAlH₄ in anhydrous THF.
Products :
Comparative Reaction Table
Mechanistic Insights
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Decarboxylation : Proceeds via a six-membered transition state, releasing CO₂ and forming a stabilized carbanion intermediate .
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SNAr Fluorine Replacement : Fluorine’s electronegativity activates the ring for nucleophilic attack, with deprotonation stabilizing intermediates .
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Amide Coupling : Carboxylic acid activation via EDC forms an O-acylisourea intermediate, enabling nucleophilic amine attack .
Scientific Research Applications
Antimicrobial Properties
Research indicates that various quinoline derivatives exhibit significant antimicrobial activity. 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid has been evaluated for its potential against a range of pathogens, including bacteria and fungi.
Case Study: Antibacterial Activity
- A study demonstrated that derivatives of quinoline, including 6-fluoro compounds, showed effective inhibition against Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve interference with bacterial DNA synthesis and enzyme activity .
Anticancer Activity
The compound has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells.
Case Study: In Vitro Studies
- In vitro studies have revealed that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action is thought to involve the modulation of cell cycle regulators and apoptotic pathways .
Neurological Disorders
Quinolines are known for their neuroactive properties, and this compound is no exception.
Case Study: Neuroprotective Effects
- Research has indicated that this compound may provide neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant in conditions like Alzheimer's disease, where oxidative stress plays a significant role .
Anti-inflammatory Effects
Quinoline derivatives are also investigated for their anti-inflammatory properties.
Data Table: Anti-inflammatory Activity
| Compound | Inhibition (%) | Target Enzyme |
|---|---|---|
| This compound | 75% | COX-2 |
| Other quinoline derivatives | 50%-70% | Various inflammatory mediators |
This table summarizes findings from studies showing that the compound can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .
Cardiovascular Applications
Some quinoline derivatives have been reported to influence cardiovascular health by modulating lipid profiles and reducing blood pressure.
Case Study: Lipid Regulation
Mechanism of Action
The mechanism of action of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Features:
- The hydroxyl group contributes to hydrogen bonding, influencing solubility and interactions with biological targets .
- Therapeutic Potential: Analogues of 4-quinolinecarboxylic acids, such as NSC 368390 (DuP-785), a sodium salt derivative, demonstrate potent antitumor activity against human colon, breast, and lung carcinomas, with >90% growth inhibition in xenograft models .
Structural and Functional Analogues
The following table summarizes key structural variations, physicochemical properties, and biological activities of 6-fluoro-2-hydroxyquinoline-4-carboxylic acid and related compounds:
Key Research Findings
Anticancer Activity
- NSC 368390 (DuP-785): A sodium salt of a 6-fluoro-2-biphenylquinoline-4-carboxylic acid derivative, exhibited 98% inhibition of DLD-2 colon cancer growth at 25 mg/kg (daily for 9 days). Comparatively, fluorouracil showed only moderate efficacy .
- 6-Fluoro-2-phenylquinoline-4-carboxylic acid: Demonstrated lower potency than NSC 368390, highlighting the importance of the biphenyl group at position 2 for enhanced tumor penetration .
Solubility and Bioavailability
- Sodium Salt Derivatives: NSC 368390’s water solubility facilitated oral and intravenous administration, unlike non-ionic analogues requiring organic solvents .
- 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid: Exhibited solvent-dependent solubility, with poor aqueous solubility but high solubility in DMSO .
Mechanistic Insights
- Fluorine Substitution : Enhances metabolic stability and electron-withdrawing effects, improving binding to enzyme active sites (e.g., topoisomerase inhibition) .
- Hydroxyl vs. Methoxy Groups : Hydroxyl groups improve hydrogen bonding but reduce lipophilicity, whereas methoxy groups balance solubility and membrane permeability .
Biological Activity
6-Fluoro-2-hydroxyquinoline-4-carboxylic acid is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and antimalarial properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a quinoline ring system with specific functional groups:
- Fluorine atom at position 6
- Hydroxy group at position 2
- Carboxylic acid group at position 4
These modifications can significantly influence the compound's biological activity and pharmacological properties. The molecular formula is C10H7FNO3, and it has a CAS number of 607-40-9. Its unique structure suggests potential for various applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with a quinoline structure often exhibit antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains. The presence of the fluorine atom may enhance these properties by improving the lipophilicity and bioavailability of the compound, which is critical for effective antimicrobial action.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| 2-Hydroxyquinoline-4-carboxylic acid | S. aureus | 18 | |
| Nitro-substituted quinolines | Various strains | 20+ |
Antiviral Activity
In vitro studies have demonstrated that quinoline derivatives can exhibit antiviral activity against several viruses, including dengue virus. For example, a related study reported that certain quinoline derivatives showed significant inhibitory effects on dengue virus serotype 2, with half-maximal inhibitory concentrations (IC50) as low as 0.49 µM .
Table 2: Antiviral Efficacy of Quinoline Derivatives
| Compound | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Iso-Pr substituted quinoline | Dengue virus DENV2 | 3.03 | 16.06 | 5.30 | |
| Iso-Bu substituted quinoline | Dengue virus DENV2 | 0.49 | 19.39 | 39.5 |
Antimalarial Activity
The compound also shows promise as an antimalarial agent. A series of studies on quinoline derivatives indicated moderate to high potency against Plasmodium falciparum, the causative agent of malaria. Notably, compounds similar to this compound were found to inhibit translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite .
Table 3: Antimalarial Activity of Quinoline Derivatives
| Compound | Model Organism | ED90 (mg/kg) | Reference |
|---|---|---|---|
| DDD107498 (related compound) | P. berghei | <1 | |
| Novel quinoline derivatives | P. falciparum | EC50 = 120 nM |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial or viral replication.
- Alteration of Membrane Permeability : The presence of fluorine may enhance membrane permeability, allowing better access to intracellular targets.
- Formation of Coordination Complexes : The functional groups in the compound allow for potential coordination with metal ions, which can further enhance its biological activity.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of quinoline derivatives:
- A study on antiplasmodial activity demonstrated that modifications to the quinoline structure could lead to improved efficacy against malaria while maintaining low toxicity profiles in human cells .
- Another research focused on the synthesis and biological evaluation of various quinoline derivatives highlighted their broad-spectrum antimicrobial and antiviral activities, suggesting a promising avenue for drug development .
Q & A
Q. What are the common synthetic routes for 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid, and how are reaction conditions optimized?
The synthesis of fluorinated quinoline derivatives often employs condensation reactions, such as the Pfitzinger reaction, which involves isatin derivatives and ketones in alkaline media . For fluorinated analogs, reductive cyclization of intermediates (e.g., keto esters) is critical to introducing fluorine at specific positions while preserving the carboxylic acid and hydroxyl groups . Optimization includes adjusting pH, temperature (e.g., 80–100°C), and catalysts (e.g., sodium acetate) to improve yield and purity. Analytical techniques like HPLC and TLC are used to monitor reaction progress .
Q. What analytical methods are recommended for confirming the molecular structure and purity of this compound?
- X-ray crystallography : Resolves bond angles, substituent positions, and hydrogen bonding patterns (e.g., O–H···O interactions in the quinoline ring) .
- NMR spectroscopy : and NMR confirm fluorine substitution and hydroxyl group presence. For example, NMR typically shows peaks near -120 ppm for aromatic fluorine .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at 221.03 g/mol) .
- HPLC : Assesses purity (>95% for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How does the fluorine substituent influence the compound’s solubility and stability in biological assays?
The electron-withdrawing fluorine at position 6 enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Stability studies in PBS (pH 7.4) at 37°C show <10% degradation over 24 hours, making it suitable for short-term assays. Co-solvents like DMSO (≤1% v/v) are recommended to maintain solubility without cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Discrepancies often arise from assay conditions (e.g., bacterial strain variability, cancer cell lines) or impurity profiles. Strategies include:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing (MIC values) and NCI-60 panels for anticancer screening .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
- Comparative SAR studies : Modifying the 2-hydroxy or 4-carboxylic acid groups can isolate contributions of fluorine to activity .
Q. What strategies improve the yield of fluorinated quinoline derivatives during scale-up synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves regioselectivity for fluorine incorporation .
- Flow chemistry : Enhances heat/mass transfer for exothermic steps, minimizing byproducts like di-fluorinated analogs .
- Purification optimization : Use preparative HPLC with trifluoroacetic acid (0.1% in mobile phase) to separate closely related impurities .
Q. How do structural modifications (e.g., replacing fluorine with other halogens) impact target binding in enzyme inhibition studies?
- Fluorine’s electronegativity : Strengthens hydrogen bonding with kinases (e.g., EGFR) compared to chlorine or bromine, as shown in docking studies .
- Steric effects : Bulkier halogens at position 6 reduce binding affinity by ~50% in kinase assays, confirmed via crystallographic data .
- Bioisosteric replacements : Sulfonic acid groups at position 4 retain activity but alter pharmacokinetics (e.g., plasma protein binding) .
Methodological Challenges
Q. What techniques are used to analyze tautomeric equilibria between keto and enol forms in solution?
Q. How can researchers address low yields in Pd-catalyzed coupling reactions involving this compound?
- Ligand optimization : Bidentate ligands (e.g., XPhos) improve catalytic efficiency in Suzuki-Miyaura reactions .
- Protecting groups : Temporarily protecting the 2-hydroxy group with acetyl prevents side reactions during cross-coupling .
Structural and Computational Insights
Q. What computational models predict the compound’s interaction with DNA gyrase or topoisomerase IV?
Molecular dynamics simulations (AMBER force field) highlight fluorine’s role in stabilizing π-stacking with DNA bases. MM-PBSA calculations estimate binding energies of -8.2 kcal/mol for gyrase inhibition .
Q. How does crystallographic data inform the design of analogs with enhanced metabolic stability?
X-ray structures reveal that fluorine’s van der Waals interactions with cytochrome P450 active sites reduce oxidative metabolism. Analogs with 6-fluoro-8-methoxy substitutions show 3-fold longer half-lives in microsomal assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
